The synthesis of CP-945,598 involves multiple steps starting from readily available precursors. [ [], []] A key step in the synthesis involves the formation of the piperidine ring system, followed by the introduction of the ethylamino and carboxamide substituents at the 4-position. [ [], []] The specific details of the synthetic procedures, including reaction conditions, reagents, and yields, can be found in the cited research articles. [ [], []]
The spatial arrangement of these substituents, particularly the chirality at the 4-position, plays a crucial role in the compound's interactions with its biological targets. [ [], []]
Extensive research has been conducted on the metabolism and disposition of CP-945,598 in various species, including rats, mice, dogs, and humans. [ [], []] These studies have utilized radiolabeled CP-945,598 to track its absorption, distribution, metabolism, and excretion. The primary metabolic pathway involves N-deethylation, leading to the formation of an N-desethyl metabolite (M1). [ [], []] Further metabolism of M1 through various pathways, including amide hydrolysis, oxidation, and ribose conjugation, results in numerous novel and unusual metabolites. [ [], []]
The major circulating and excretory metabolites of CP-945,598 exhibit species-dependent variations. [ [], []] For instance, M1, M3, M4, and M5 are prominent circulating metabolites in rats, whereas M1, M3, and M4 are found in mice. [ []] In dogs, M1 and M2 are the major circulating metabolites. [ []] Additionally, gender-related differences in the metabolic profiles of CP-945,598 have been observed in rats. [ []]
CP-945,598 acts as a selective antagonist of the cannabinoid CB1 receptor, primarily located in the central and peripheral nervous systems. [ [], []] By binding to the CB1 receptor, this compound blocks the actions of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which are involved in a wide range of physiological processes, including appetite regulation, mood, and pain perception. [ [], []]
Studies have shown that CP-945,598 can displace the CB1 antagonist/inverse agonist SR141716A, indicating its ability to bind to a similar allosteric site on the receptor. [ []] Binding at this site promotes an intermediate conformation of the CB1 receptor, which explains the compound's ability to increase the equilibrium binding of the orthosteric agonist CP55,940 while antagonizing its efficacy in G protein-mediated signaling. [ []]
While comprehensive data on the specific physical and chemical properties of CP-945,598 is limited in the provided literature, it is known to be an orally active compound, suggesting good bioavailability. [ [], []] Its solubility and stability under various conditions are crucial factors for its formulation and administration in research settings. Further investigation is needed to fully elucidate its physicochemical characteristics.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6